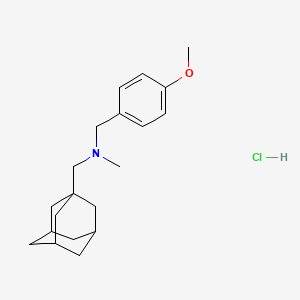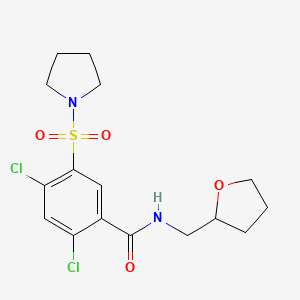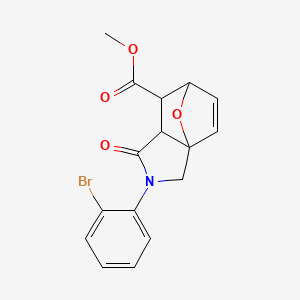
N-(1-adamantylmethyl)-1-(4-methoxyphenyl)-N-methylmethanamine;hydrochloride
Overview
Description
N-(1-adamantylmethyl)-1-(4-methoxyphenyl)-N-methylmethanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an adamantyl group, a methoxyphenyl group, and a methylmethanamine moiety, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantylmethyl)-1-(4-methoxyphenyl)-N-methylmethanamine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Adamantylmethyl Intermediate: The adamantylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and a suitable alkylating agent.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with an appropriate nucleophile.
Formation of the Methylmethanamine Moiety: The final step involves the formation of the methylmethanamine moiety through a reductive amination reaction, where a suitable amine reacts with a carbonyl compound in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantylmethyl)-1-(4-methoxyphenyl)-N-methylmethanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-(1-adamantylmethyl)-1-(4-methoxyphenyl)-N-methylmethanamine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-adamantylmethyl)-1-(4-methoxyphenyl)-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance the compound’s stability and lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The methoxyphenyl group may contribute to the compound’s binding affinity and specificity for certain receptors or enzymes. The methylmethanamine moiety may play a role in the compound’s overall pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
N-(1-adamantylmethyl)-1-phenyl-N-methylmethanamine;hydrochloride: Lacks the methoxy group, which may affect its binding properties and biological activity.
N-(1-adamantylmethyl)-1-(4-hydroxyphenyl)-N-methylmethanamine;hydrochloride: Contains a hydroxy group instead of a methoxy group, which may influence its reactivity and solubility.
N-(1-adamantylmethyl)-1-(4-chlorophenyl)-N-methylmethanamine;hydrochloride: Contains a chloro group, which may alter its electronic properties and reactivity.
Uniqueness
N-(1-adamantylmethyl)-1-(4-methoxyphenyl)-N-methylmethanamine;hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity, binding affinity, and overall biological activity. The combination of the adamantyl, methoxyphenyl, and methylmethanamine moieties provides a distinct structural framework that can be exploited for various scientific and industrial applications.
Properties
IUPAC Name |
N-(1-adamantylmethyl)-1-(4-methoxyphenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO.ClH/c1-21(13-15-3-5-19(22-2)6-4-15)14-20-10-16-7-17(11-20)9-18(8-16)12-20;/h3-6,16-18H,7-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJKFILNTHHKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)CC23CC4CC(C2)CC(C4)C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-indole](/img/structure/B4063302.png)
![2-(4-methoxyphenyl)-N-{[4-methyl-5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}acetamide](/img/structure/B4063314.png)
![2,6-DIMETHYL-4-(5-{[4-(PROPAN-2-YL)PHENOXY]METHYL}FURAN-2-CARBONYL)MORPHOLINE](/img/structure/B4063322.png)
![N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-METHYLPHENYL)-2-[4-(2-METHYL-2-PROPANYL)PHENOXY]ACETAMIDE](/img/structure/B4063324.png)
![3-(butyrylamino)-N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]benzamide](/img/structure/B4063328.png)
![biphenyl-4-yl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B4063336.png)

![4-bromo-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B4063346.png)
![{3-[(2,5-DICHLOROPHENOXY)METHYL]PHENYL}(1-PYRROLIDINYL)METHANONE](/img/structure/B4063366.png)
![N-[2-(benzyloxy)benzyl]-1-adamantanamine hydrochloride](/img/structure/B4063369.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-3-methylbenzoic acid](/img/structure/B4063376.png)
![4-(4-methylphenyl)-2-[2-nitro-5-(1-piperazinyl)phenyl]-1(2H)-phthalazinone](/img/structure/B4063384.png)
![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B4063389.png)
